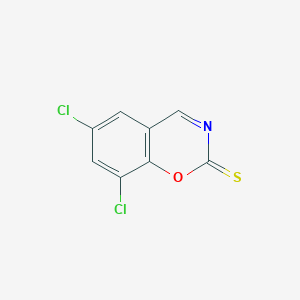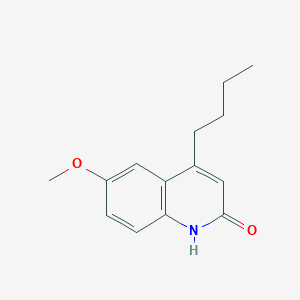![molecular formula C15H18N4 B12592031 4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine CAS No. 642474-00-8](/img/structure/B12592031.png)
4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine is a compound that belongs to the class of imidazoquinolines Imidazoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine typically involves the construction of the imidazoquinoline core followed by the introduction of the butan-1-amine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinoline ring. Subsequent functionalization steps introduce the methyl group at the 2-position and the butan-1-amine side chain at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
- 1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Uniqueness
4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
642474-00-8 |
|---|---|
Formule moléculaire |
C15H18N4 |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
4-(2-methylimidazo[4,5-c]quinolin-1-yl)butan-1-amine |
InChI |
InChI=1S/C15H18N4/c1-11-18-14-10-17-13-7-3-2-6-12(13)15(14)19(11)9-5-4-8-16/h2-3,6-7,10H,4-5,8-9,16H2,1H3 |
Clé InChI |
QYHNESIRLNUFGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)

![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)





propanedinitrile](/img/structure/B12592023.png)

